2,6-Bis(pyrrolidin-1-yl)aniline
Overview
Description
2,6-Bis(pyrrolidin-1-yl)aniline is an organic compound characterized by the presence of two pyrrolidine groups attached to the 2 and 6 positions of an aniline ring. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 2,6-bis(pyrrolidin-1-yl)aniline, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have bioactive properties, suggesting they may interact with various biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(pyrrolidin-1-yl)aniline typically involves the reaction of aniline with pyrrolidine under specific conditions. One common method includes:
Starting Materials: Aniline and pyrrolidine.
Catalyst: A base such as sodium hydroxide or potassium carbonate.
Solvent: An organic solvent like ethanol or toluene.
Reaction Conditions: The mixture is heated to a temperature range of 80-120°C for several hours to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process parameters are optimized to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Bis(pyrrolidin-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its role in drug development for various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2,6-Dimethylaniline: Similar in structure but with methyl groups instead of pyrrolidine groups.
2,6-Diethylaniline: Contains ethyl groups at the 2 and 6 positions.
2,6-Diphenylaniline: Features phenyl groups at the 2 and 6 positions.
Comparison: 2,6-Bis(pyrrolidin-1-yl)aniline is unique due to the presence of pyrrolidine groups, which impart distinct steric and electronic properties. These differences can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2,6-dipyrrolidin-1-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c15-14-12(16-8-1-2-9-16)6-5-7-13(14)17-10-3-4-11-17/h5-7H,1-4,8-11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYUOSZXXOFUDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)N3CCCC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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